Tolpronine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Tolpronine hydrochloride involves several steps. The initial raw material, L-proline, reacts with triphosgene, diphosgene, or phosgene in solvents such as anhydrous tetrahydrofuran or 1,4-dioxane . The reaction conditions are carefully controlled to ensure the purity and yield of the final product. Industrial production methods often involve wet granulation and compression techniques to formulate this compound into film-coated tablets .

Analyse Chemischer Reaktionen

Tolpronine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium and calcium channels blockers . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of sodium channels blockers, this compound can form water-soluble mixed disulfide complexes .

Wissenschaftliche Forschungsanwendungen

Tolpronine hydrochloride has a wide range of scientific research applications. It is used in pharmaceutical testing as a reference standard for analytical development, method validation, and stability testing . In biology and medicine, it is used to study the effects of muscle relaxants and their mechanisms of action . Additionally, this compound is used in the development of sustained-release formulations for oral drug delivery .

Wirkmechanismus

The precise mechanism of action of Tolpronine hydrochloride is not completely understood. it is known to block sodium and calcium channels, which are essential for nerve signal transmission . This blocking action results in muscle relaxation and pain relief. This compound has a high affinity for nervous system tissue, reaching the highest concentrations in the brain stem, spinal cord, and peripheral nerves .

Vergleich Mit ähnlichen Verbindungen

Tolpronine hydrochloride is similar to other muscle relaxants such as Tolperisone and Tiopronin . it is unique in its specific blocking action on sodium and calcium channels and its high affinity for nervous system tissue . Other similar compounds include Procaine hydrochloride, which is used as a local anesthetic .

Biologische Aktivität

Tolpronine hydrochloride, a piperidine derivative, is recognized for its role as a centrally acting muscle relaxant. It is primarily used to alleviate spasticity and painful muscle spasms associated with various neurological conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound acts primarily by blocking voltage-gated sodium channels in the central nervous system. This action inhibits the propagation of action potentials in excitable tissues, leading to muscle relaxation. Specifically, it has been shown to affect several isoforms of sodium channels (Na v1.2 to Na v1.8), which play critical roles in neuronal excitability and muscle contraction .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations approximately 1.5 hours post-administration. It undergoes extensive hepatic metabolism and is primarily excreted via the kidneys. The drug exhibits a two-phase elimination half-life: approximately 2 hours for the initial phase and 12 hours for the terminal phase .

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in treating muscle spasticity and reflex muscle spasms:

- Study on Post-Stroke Spasticity : In a randomized controlled trial involving 166 patients, this compound (450 mg) significantly improved spasticity levels compared to placebo, with 78.3% of patients showing clinically relevant improvements on the Ashworth scale (p < 0.0001) .

- Comparison with Baclofen : A study comparing this compound (150 mg TID) to baclofen (25 mg TID) found that patients receiving tolpronine showed greater improvements on the Rivermead Motor Assessment Scale and Barthel Index, indicating enhanced functional recovery .

- Treatment of Painful Reflex Muscle Spasms : A double-blind trial with 138 participants demonstrated that this compound was significantly more effective than placebo in increasing pressure pain thresholds during a rehabilitation program (p = 0.03) .

Case Study 1: Severe Toxicity

A notable case involved a toddler who ingested an overdose of this compound (2700 mg), resulting in severe neurological symptoms including generalized tonic-clonic seizures and cardiac arrest. Despite intensive treatment, the child experienced lasting developmental impairments .

Case Study 2: Efficacy in Adults

In another case involving adults with chronic pain due to spinal diseases, this compound was administered over three weeks, leading to significant improvements in pain management without notable side effects compared to placebo .

Safety Profile

This compound is generally well tolerated; however, side effects can include dizziness, nausea, and headache. In clinical studies, adverse events were comparable between tolpronine and placebo groups . Importantly, serious adverse events related to overdose have been documented but are rare.

Summary Table of Key Findings

| Study/Trial | Population Size | Dosage | Key Findings |

|---|---|---|---|

| Post-Stroke Spasticity | 166 | 450 mg | Significant improvement in spasticity (p < 0.0001) |

| Tolpronine vs Baclofen | 48 | 150 mg TID vs 25 mg TID | Greater functional recovery with tolpronine |

| Painful Reflex Muscle Spasms | 138 | 300 mg | Significant increase in pressure pain threshold (p = 0.03) |

| Overdose Case | N/A | Up to 2700 mg | Severe neurological symptoms; long-term impairments noted |

Eigenschaften

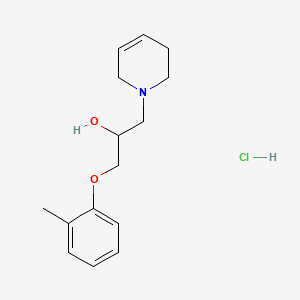

IUPAC Name |

1-(3,6-dihydro-2H-pyridin-1-yl)-3-(2-methylphenoxy)propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-13-7-3-4-8-15(13)18-12-14(17)11-16-9-5-2-6-10-16;/h2-5,7-8,14,17H,6,9-12H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNVWYGFIUFKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2CCC=CC2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50987079 | |

| Record name | 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6775-25-3 | |

| Record name | Tolpronine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006775253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,6-Dihydropyridin-1(2H)-yl)-3-(2-methylphenoxy)propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50987079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.